

# Application Notes: Visualizing Mitochondrial Membrane Potential with Sestamibi

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## Compound of Interest

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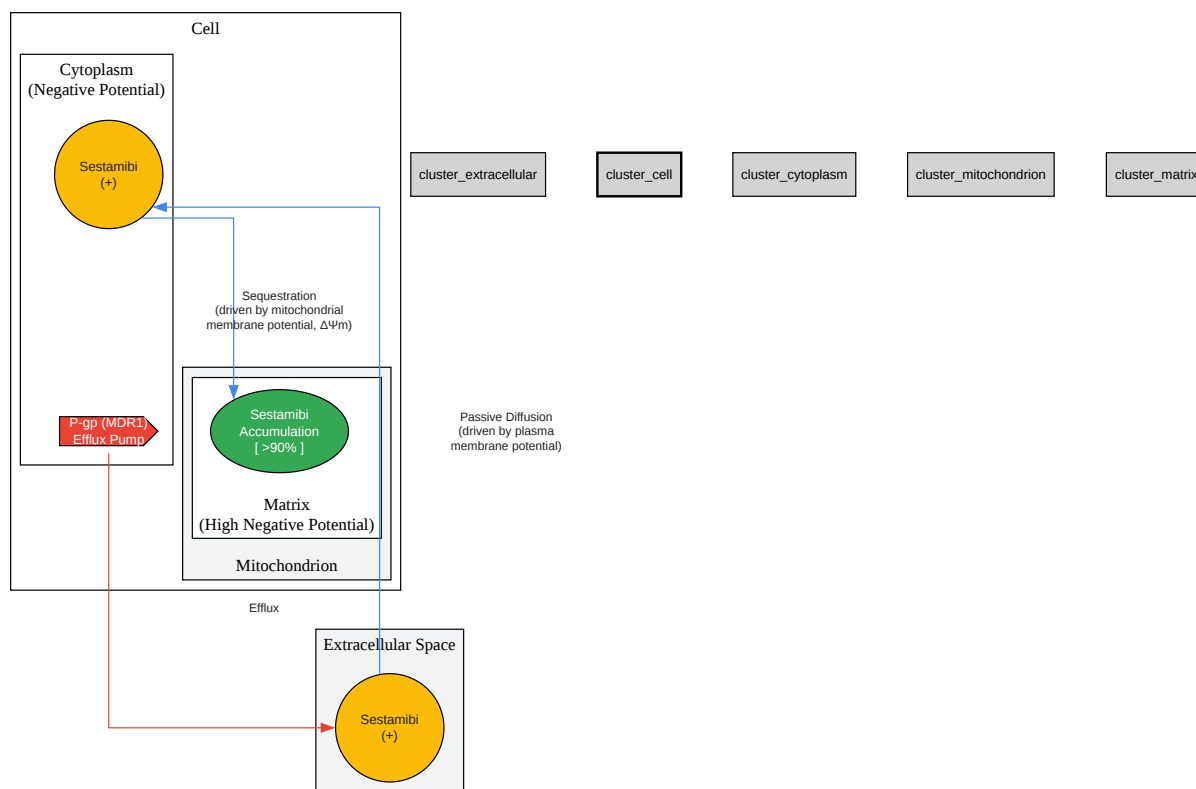
## Introduction

Technetium-99m Sestamibi (commonly known as sestamibi or MIBI) is a lipophilic, cationic radiopharmaceutical agent.<sup>[1][2]</sup> While widely utilized in clinical nuclear medicine for myocardial perfusion and parathyroid imaging, its fundamental mechanism of action makes it a powerful tool for visualizing mitochondrial membrane potential ( $\Delta\Psi_m$ ) in research settings.<sup>[3][4]</sup> Sestamibi passively diffuses across the plasma and inner mitochondrial membranes, accumulating within the mitochondrial matrix driven by the highly negative transmembrane electrical potentials.<sup>[5][6]</sup> This accumulation is proportional to the mitochondrial membrane potential, making sestamibi a valuable probe for assessing mitochondrial function, cell viability, and the impact of xenobiotics on mitochondrial health.<sup>[2][5][7]</sup>

## Mechanism of Action

Sestamibi is a lipophilic monovalent cation that is not a substrate for the sodium pump.<sup>[6][8]</sup> Its cellular uptake and retention are governed by electrostatic forces. The negative potential across the plasma membrane (approximately -30 to -60 mV) draws the positively charged sestamibi into the cytoplasm. The much larger negative potential across the inner mitochondrial membrane (approximately -150 mV) then drives its accumulation within the mitochondrial matrix.<sup>[5][9]</sup> Consequently, tissues with high mitochondrial content and robust membrane potential exhibit high sestamibi uptake.<sup>[2]</sup> Studies have confirmed that over 90% of intracellular sestamibi localizes to the mitochondria.<sup>[10][11]</sup>

However, sestamibi is also a substrate for the P-glycoprotein (P-gp) and other multidrug resistance (MDR) proteins.[2][12] In cells overexpressing these efflux pumps, sestamibi retention can be significantly reduced, a factor that must be considered in cancer research applications.[12]



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**Figure 1.** Sestamibi cellular uptake and mitochondrial sequestration mechanism.

## Quantitative Data Summary

The following tables summarize key quantitative findings from studies using sestamibi to assess mitochondrial function.

Parameter	Finding	Cell/Tissue Type	Reference
Subcellular Localization	92% of sestamibi activity associated with mitochondria	Human Parathyroid Tissue	[10]
32.0 ± 2.9 nmoles Tc/mg dry weight in mitochondria	Cultured Chick Heart Cells	[13]	
Effect of Uncouplers	84.96% release of sestamibi from mitochondria with CCCP <sup>1</sup>	Fresh Human Parathyroid Tissue	[10]
Membrane Potential Correlation	High linear correlation (r = 0.865) between sestamibi accumulation and $\Delta\Psi_m$	Colon Cancer Patient-Derived Cells	[12]
In Vivo Potential Estimation	$\Delta\Psi_m$ estimated at –151 ± 5 mV	Rat Heart	[9]
Sarcolemmal potential estimated at –62 ± 5 mV	Rat Heart	[9]	
<sup>1</sup> Carbonyl cyanide m-chlorophenylhydrazon e, a mitochondrial uncoupler that dissipates $\Delta\Psi_m$ .			

## Experimental Protocols

### Application 1: In Vitro Assessment of Mitochondrial Integrity

This protocol details a method for assessing mitochondrial membrane potential in cultured cells or fresh tissue slices by measuring the uptake of  $^{99m}\text{Tc}$ -sestamibi. The principle relies on comparing sestamibi uptake in control samples versus samples treated with a mitochondrial uncoupler like CCCP. A significant reduction in uptake after treatment with an uncoupler indicates that the basal uptake is dependent on  $\Delta\Psi_m$ .

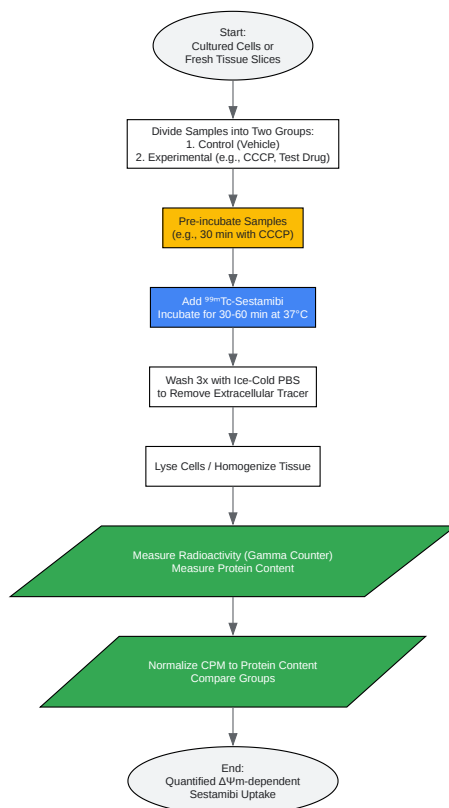
#### Materials:

- $^{99m}\text{Tc}$ -sestamibi (reconstituted according to manufacturer's instructions)[8]
- Cultured cells or freshly excised tissue
- Appropriate cell culture medium or buffer (e.g., Krebs-Henseleit)
- Mitochondrial uncoupler: Carbonyl cyanide m-chlorophenylhydrazone (CCCP) stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS), ice-cold
- Gamma counter
- Protein assay kit (e.g., BCA or Bradford)
- Cell lysis buffer

#### Protocol:

- Sample Preparation:
  - Adherent Cells: Seed cells in 12- or 24-well plates and grow to desired confluency.
  - Suspension Cells: Aliquot a known number of cells (e.g.,  $1 \times 10^6$ ) into microcentrifuge tubes.
  - Tissue Slices: Prepare thin (e.g., 0.5 mm) slices of fresh tissue and place them in incubation buffer.
- Experimental Setup:

- Prepare two sets of samples: Control and Uncoupler-Treated.
- For the Uncoupler-Treated group, add CCCP to the medium to a final concentration of 1-10  $\mu\text{M}$ .<sup>[5]</sup><sup>[10]</sup> Incubate for 20-30 minutes at 37°C.
- Add an equivalent volume of vehicle (DMSO) to the Control group.
- Sestamibi Incubation:
  - Add  $^{99\text{m}}\text{Tc}$ -sestamibi to all samples. A final activity of 1-10  $\mu\text{Ci/mL}$  is a common starting point (adapted from tissue studies).<sup>[10]</sup>
  - Incubate for 30-60 minutes at 37°C.
- Washing:
  - Adherent Cells: Aspirate the radioactive medium. Wash the cells three times with ice-cold PBS to stop uptake and remove extracellular tracer.
  - Suspension Cells/Tissue: Pellet the samples by centrifugation. Aspirate supernatant and wash three times by resuspending in ice-cold PBS and re-pelleting.
- Measurement:
  - Lyse the cells or homogenize the tissue in a suitable buffer.
  - Measure the radioactivity in each sample using a gamma counter to determine counts per minute (CPM).
  - Use a portion of the lysate to determine the total protein content for normalization.
- Data Analysis:
  - Normalize the CPM to the protein content (CPM/mg protein) for each sample.
  - Calculate the percentage of  $\Delta\Psi\text{m}$ -dependent uptake: % Dependent Uptake =  $[(\text{Control CPM} - \text{CCCP CPM}) / \text{Control CPM}] * 100$



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**Figure 2.** Experimental workflow for in vitro measurement of sestamibi uptake.

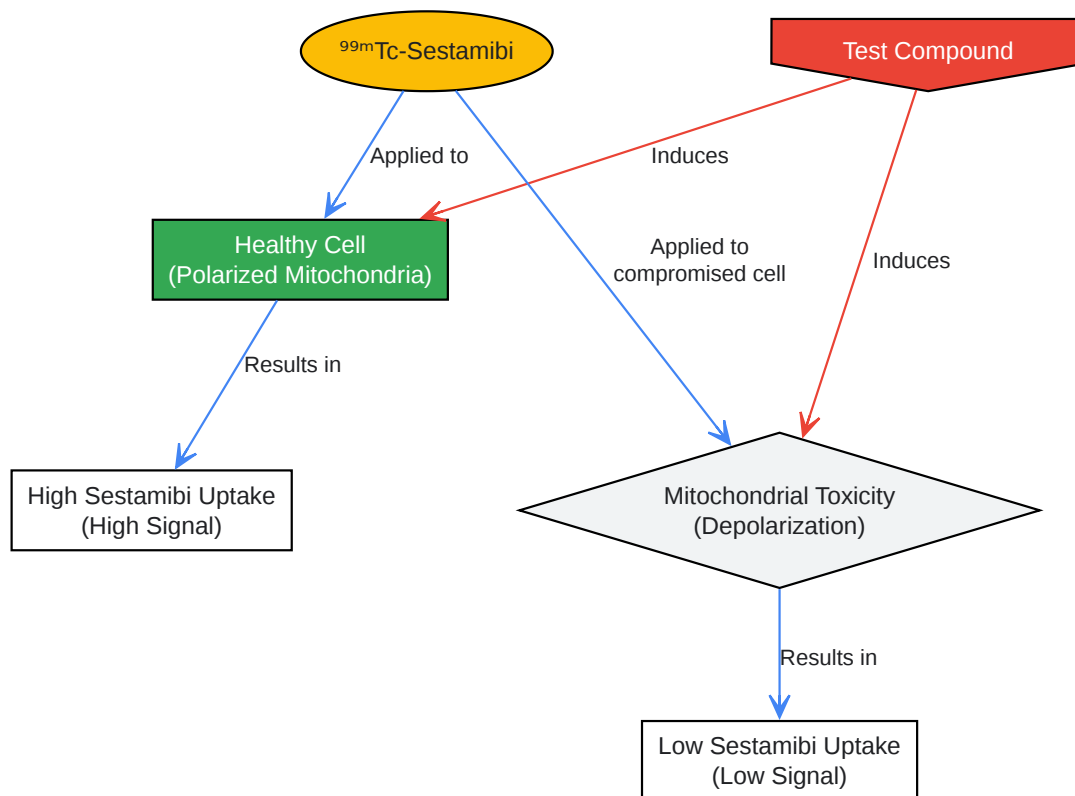
## Application 2: Screening for Drug-Induced Mitochondrial Toxicity

This application uses sestamibi uptake as a screen for identifying drugs that may cause mitochondrial toxicity.[14][15] A reduction in sestamibi accumulation in drug-treated cells, which is not attributable to cell death, suggests a drug-induced depolarization of the mitochondrial membrane.

Protocol:

- Cell Seeding: Plate cells (e.g., HepG2 for liver toxicity, AC16 for cardiotoxicity) in multi-well plates.

- **Drug Treatment:** Treat cells with various concentrations of the test compound for a relevant duration (e.g., 24-48 hours). Include a vehicle control and a positive control (a known mitochondrial toxin like Rotenone or CCCP).
- **Viability Assay (Parallel Plate):** In a parallel plate, perform a standard cell viability assay (e.g., MTS or LDH) to determine the cytotoxic concentration range of the test compound. This is crucial to ensure that reduced sestamibi uptake is due to mitochondrial dysfunction and not simply cell death.
- **Sestamibi Uptake Assay:**
  - After drug incubation, remove the drug-containing medium and replace it with fresh medium containing  $^{99m}\text{Tc}$ -sestamibi (1-10  $\mu\text{Ci/mL}$ ).
  - Incubate for 30-60 minutes at 37°C.
  - Wash cells three times with ice-cold PBS.
  - Lyse cells and measure radioactivity in a gamma counter.
  - Normalize counts to protein content or cell number.
- **Data Analysis:**
  - Plot the normalized sestamibi uptake against the concentration of the test compound.
  - A dose-dependent decrease in sestamibi uptake, at sub-toxic concentrations, indicates potential mitochondrial toxicity.



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**Figure 3.** Logic diagram for using sestamibi to detect mitochondrial toxicity.

## Key Considerations

- **Radiosafety:** All work with  $^{99m}\text{Tc}$ -sestamibi must be performed in compliance with institutional and national radiation safety guidelines.
- **Efflux Pumps:** When working with cancer cell lines, consider the potential role of MDR efflux pumps (e.g., P-gp). Co-incubation with an MDR inhibitor like verapamil may be necessary to distinguish between low uptake due to efflux versus low  $\Delta\Psi_m$ .<sup>[12]</sup>
- **Non-Radioactive Alternatives:** While sestamibi is primarily a radiotracer, other fluorescent lipophilic cationic dyes like TMRM or TMRE are commonly used for similar purposes in



fluorescence microscopy and flow cytometry, and may be suitable alternatives depending on the available equipment.[5][16]

- Normalization: Accurate normalization to cell number or total protein is critical for reliable quantification and comparison between experimental groups.

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